3-Bromo-1-tosyl-1H-indole
Overview
Description
3-Bromo-1-tosyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
3-Bromo-1-tosyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-bromo-1-tosyl-1h-indole, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level, contributing to its biological activity .
Future Directions
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Chemsrc. (n.d.). 3-Bromo-1-tosyl-1H-indole. Link : Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Link : PubChem. (n.d.). 3-Bromo-1h-indole | C8H6BrN | CID 2763277. Link
Biochemical Analysis
Biochemical Properties
3-Bromo-1-tosyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound may inhibit COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy and safety . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular responses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms . Additionally, its distribution within tissues can be influenced by factors such as lipophilicity and protein binding .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-tosyl-1H-indole typically involves the bromination of 1-tosyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where 1-tosyl-1H-indole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The tosyl group can be reduced to a sulfonamide or removed entirely under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized products.
Reduction: Formation of sulfonamides or deprotected indole derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indole: Lacks the tosyl group, which may result in different reactivity and biological activity.
1-Tosyl-1H-indole: Lacks the bromine atom, which may affect its chemical properties and applications.
3-Chloro-1-tosyl-1H-indole:
Uniqueness
3-Bromo-1-tosyl-1H-indole is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWIINXTMHBRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458900 | |
Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90481-77-9 | |
Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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